Methyl 4-hydroxy-2,6-dimethoxybenzoate
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Overview
Description
Methyl 4-hydroxy-2,6-dimethoxybenzoate is an organic compound with the molecular formula C10H12O5
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-2,6-dimethoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-2,6-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-2,6-dimethoxybenzaldehyde, while reduction could produce 4-hydroxy-2,6-dimethoxybenzyl alcohol .
Scientific Research Applications
Methyl 4-hydroxy-2,6-dimethoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4-hydroxy-2,6-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors to modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dimethoxybenzoate: Similar in structure but lacks the hydroxyl group at the 4-position.
Methyl syringate: Contains additional methoxy groups at different positions on the benzene ring.
Uniqueness
Methyl 4-hydroxy-2,6-dimethoxybenzoate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields .
Biological Activity
Methyl 4-hydroxy-2,6-dimethoxybenzoate, also known as methyl syringate, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by data tables and relevant case studies.
- Molecular Formula : C10H12O5
- Molecular Weight : 212.199 g/mol
- CAS Number : 884-35-5
- Melting Point : 103-107 °C
- Boiling Point : 339.9 °C at 760 mmHg
- Density : 1.2 g/cm³
1. Antimicrobial Activity
Methyl syringate has demonstrated significant antimicrobial properties against various pathogens. In a study by Rosado et al. (2012), methyl syringate was shown to be an efficient phenolic mediator for bacterial and fungal laccases, indicating its potential in biotechnological applications for microbial degradation and detoxification .
Table 1: Antimicrobial Efficacy of Methyl Syringate
2. Antioxidant Properties
Research indicates that methyl syringate possesses antioxidant activity, which is crucial for protecting cells from oxidative stress. A study highlighted its ability to scavenge free radicals effectively, thereby contributing to cellular protection mechanisms .
3. Anti-inflammatory Effects
Methyl syringate has been identified as a TRPA1 agonist, which suggests it may play a role in modulating pain and inflammation pathways. Kim et al. (2013) reported that this compound could suppress food intake and gastric emptying, indicating potential therapeutic applications in metabolic disorders .
Case Study 1: Gastroprotective Effects
In a study involving gastric mucosal lesions induced by ethanol and indomethacin in rats, the methanolic extract containing methyl syringate showed significant gastroprotective effects. The results indicated a reduction in lesion formation compared to control groups .
Case Study 2: Metabolic Regulation
A recent investigation into the effects of methyl syringate on metabolic health revealed that it could influence glucose metabolism positively. The compound was shown to lower serum glucose levels in sucrose-loaded rats, suggesting its potential use in managing diabetes .
Research Findings
Numerous studies have explored the pharmacological potential of methyl syringate:
- Antifungal Activity : Compounds derived from methyl syringate exhibited antifungal properties comparable to established antifungal agents like karanjin .
- Cell Cycle Modulation : Methyl syringate has been implicated in influencing cell cycle progression and apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Properties
CAS No. |
66625-19-2 |
---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5,11H,1-3H3 |
InChI Key |
LBECAGNUOFSIKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)O |
Origin of Product |
United States |
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